2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one focuses on their synthesis and chemical properties. For instance, efficient synthesis methods have been developed for derivatives of 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one, utilizing reactions of salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine. These methods highlight ease of handling, good yields, and simple purification processes, underscoring the compound's significance in synthetic chemistry (Alizadeh & Ghanbaripour, 2014).
Biomedical Applications
The biomedical research arena is rich with studies on chromene derivatives, demonstrating their potential in developing therapeutic agents. For example, chromene heterocycles synthesized using piperidine as a base catalyst have been explored for their roles in medicinal, agrochemical, cosmetic, and pigment industries, showing significant versatility (Kangani et al., 2017). Additionally, some chromene compounds have shown promise in antimicrobial activities, such as a synthesized pyran derivative exhibiting comparable antimicrobial activities to reference agents, highlighting its potential in antimicrobial therapy (Okasha et al., 2022).
Anticancer Activity
The anticancer activity of chromene derivatives has been a significant focus of research. Studies on pyrano[3,2-c]chromene derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, such as breast, colon, and liver cancers. This indicates the potential of such compounds in cancer therapy, with specific derivatives showing excellent antitumor activity and highlighting the importance of hydrophilicity of substituents in their structure-activity relationship (El-Agrody et al., 2020).
Antimicrobial and Antioxidant Derivatives
Research into the antimicrobial and antioxidant properties of chromene derivatives has produced compounds with significant activity against bacteria and fungi. The synthesis of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives, for example, has been noted for their potent antibacterial activity, underscoring the potential for these compounds in addressing microbial resistance and oxidative stress-related disorders (Al-ayed, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines, which are structurally similar, have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Representative compounds that inhibit pkb have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
2-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-16-12-18(25-17-5-2-1-4-15(16)17)19(24)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,12,14H,6-7,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHNJVLMYQREG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.